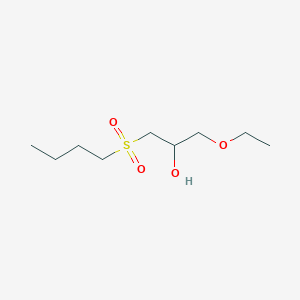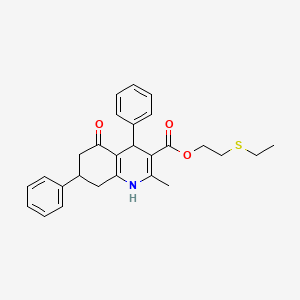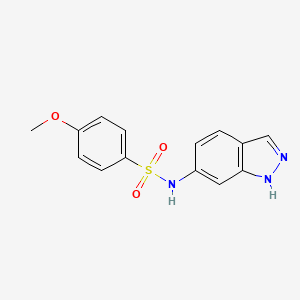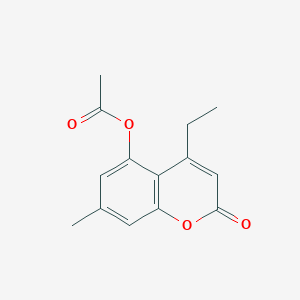![molecular formula C19H22N2O3 B5116426 3-[1-(3-furoyl)-4-piperidinyl]-N-phenylpropanamide](/img/structure/B5116426.png)
3-[1-(3-furoyl)-4-piperidinyl]-N-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-(3-furoyl)-4-piperidinyl]-N-phenylpropanamide, commonly known as FPPP, is a chemical compound that belongs to the class of designer drugs. It is a potent psychoactive substance that has been used for recreational purposes. The chemical structure of FPPP is similar to other illicit drugs such as amphetamines and cathinones.
Mécanisme D'action
FPPP acts by inhibiting the reuptake of dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in the levels of these neurotransmitters, resulting in its psychoactive effects. FPPP also acts as a monoamine oxidase inhibitor, which further enhances its effects on the central nervous system.
Biochemical and Physiological Effects
FPPP has several biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature. It also causes the release of glucose and fatty acids into the bloodstream, leading to increased energy levels. FPPP has been shown to have neurotoxic effects on the brain, leading to long-term damage to the central nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
FPPP has several advantages for lab experiments. It is a potent stimulant that can be used to investigate the effects of dopamine, norepinephrine, and serotonin on the brain. It can also be used to investigate the potential of new drugs for the treatment of depression and other psychiatric disorders. However, FPPP has several limitations for lab experiments. It is a potent psychoactive substance that can be dangerous if not handled properly. It also has neurotoxic effects on the brain, which can lead to long-term damage.
Orientations Futures
There are several future directions for research on FPPP. One area of research is the investigation of its potential as a treatment for depression and other psychiatric disorders. Another area is the development of new drugs that target the dopamine, norepinephrine, and serotonin systems in the brain. Additionally, research can be done to investigate the long-term effects of FPPP on the central nervous system and its potential for addiction.
Conclusion
In conclusion, FPPP is a potent psychoactive substance that has been used for recreational purposes. It has also been used in scientific research to investigate its effects on the central nervous system. FPPP acts by inhibiting the reuptake of dopamine, norepinephrine, and serotonin in the brain, leading to its psychoactive effects. FPPP has several advantages for lab experiments, but it also has limitations and potential dangers. Further research is needed to investigate its potential as a treatment for depression and other psychiatric disorders, as well as its long-term effects on the central nervous system.
Méthodes De Synthèse
FPPP can be synthesized through several methods, including the reaction between 3-furoic acid and piperidine, followed by the reaction with N-phenylpropanamide. Another method involves the reaction between Furfural and Piperidine, followed by the reaction with N-phenylpropanamide. These methods have been described in the literature, and they provide a reliable synthesis route for FPPP.
Applications De Recherche Scientifique
FPPP has been used in scientific research to investigate its effects on the central nervous system. Studies have shown that FPPP acts as a potent stimulant, similar to other illicit drugs such as amphetamines and cathinones. FPPP has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, leading to its psychoactive effects. FPPP has also been used in studies to investigate its potential as a treatment for depression and other psychiatric disorders.
Propriétés
IUPAC Name |
3-[1-(furan-3-carbonyl)piperidin-4-yl]-N-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c22-18(20-17-4-2-1-3-5-17)7-6-15-8-11-21(12-9-15)19(23)16-10-13-24-14-16/h1-5,10,13-15H,6-9,11-12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFXVISXZQAKPLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)NC2=CC=CC=C2)C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(2,4-dichlorophenoxy)methyl]-1-(3-phenylpropyl)-1H-benzimidazole](/img/structure/B5116363.png)
![N'-[(5-nitro-2-furyl)methylene]cyclopentanecarbohydrazide](/img/structure/B5116367.png)
![N~1~-(3-chloro-4-methylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5116373.png)

![2-(5-chloro-1H-benzimidazol-2-yl)-N-methyl-N-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine](/img/structure/B5116388.png)
![2-ethoxy-3-{[(2-hydroxyphenyl)amino]methylene}-6-methyl-2,3-dihydro-4H-chromen-4-one](/img/structure/B5116394.png)

![2-({4-ethyl-5-[(ethylthio)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-1,3-thiazol-2-ylacetamide](/img/structure/B5116404.png)
![2-[(10-chloro-9-anthryl)methyl]-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5116408.png)


![9-isopropoxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5116421.png)


